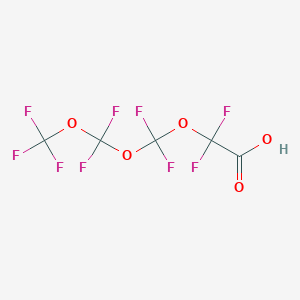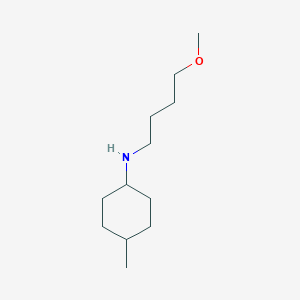
3-Chloro-4-(oxetan-3-yloxy)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(oxetan-3-yloxy)benzonitrile: is an organic compound with the molecular formula C10H8ClNO2 It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the third position and an oxetane ring at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(oxetan-3-yloxy)benzonitrile typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Nitrile Formation: The nitrile group can be introduced via the dehydration of an aldoxime derived from the corresponding aldehyde.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The chlorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: May serve as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: Used in studies to understand its interactions with biological molecules.
Industry:
Material Science:
Chemical Manufacturing: Used in the production of various chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-(oxetan-3-yloxy)benzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the oxetane ring can undergo ring-opening reactions under certain conditions. These interactions can lead to the formation of various products depending on the reaction environment.
Comparaison Avec Des Composés Similaires
3-Chlorobenzonitrile: Similar structure but lacks the oxetane ring.
4-(Oxetan-3-yloxy)benzonitrile: Similar structure but lacks the chlorine atom.
3-Chloro-4-fluorobenzonitrile: Similar structure with a fluorine atom instead of the oxetane ring.
Uniqueness: 3-Chloro-4-(oxetan-3-yloxy)benzonitrile is unique due to the presence of both the chlorine atom and the oxetane ring, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in chemistry and industry.
Propriétés
Formule moléculaire |
C10H8ClNO2 |
|---|---|
Poids moléculaire |
209.63 g/mol |
Nom IUPAC |
3-chloro-4-(oxetan-3-yloxy)benzonitrile |
InChI |
InChI=1S/C10H8ClNO2/c11-9-3-7(4-12)1-2-10(9)14-8-5-13-6-8/h1-3,8H,5-6H2 |
Clé InChI |
HHKJYOSOQMLNIK-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)OC2=C(C=C(C=C2)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]propanoic acid](/img/structure/B12090991.png)

![(+)-[6]-Gingerol; (S)-(+)-[6]Gingerol; (S)-[6]Gingerol](/img/structure/B12090999.png)








![Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]-](/img/structure/B12091066.png)

